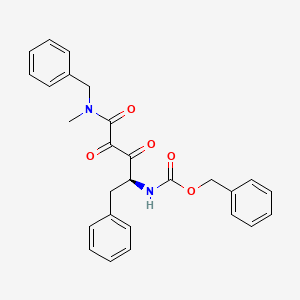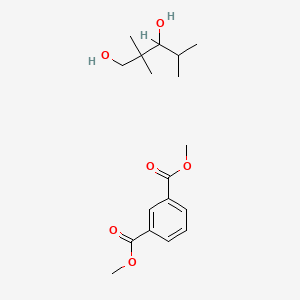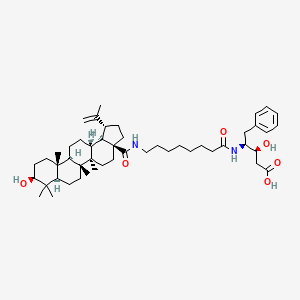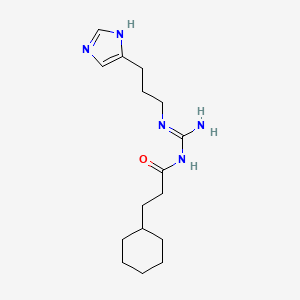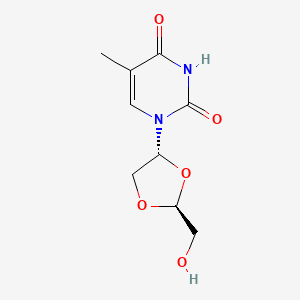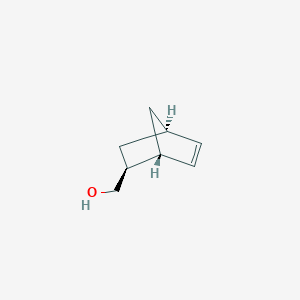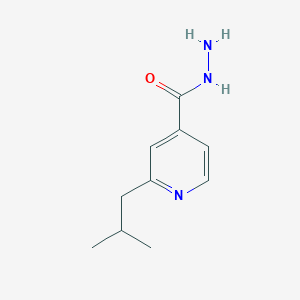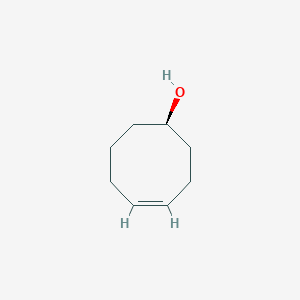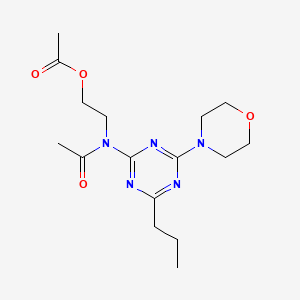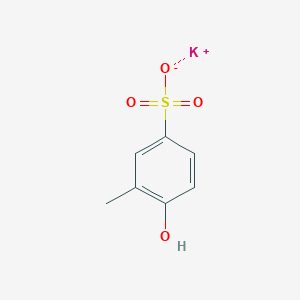
Potassium 2-methyl-1-phenol-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-methyl-1-phenol-4-sulfonate, also known as potassium 4-hydroxy-3-methylbenzenesulfonate, is an organic compound with the molecular formula C7H7KO4S. It is a potassium salt of a sulfonated phenol derivative. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-methyl-1-phenol-4-sulfonate typically involves the sulfonation of 2-methylphenol (o-cresol) followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: 2-methylphenol is reacted with sulfuric acid to introduce the sulfonic acid group at the para position relative to the hydroxyl group. [ \text{C}_7\text{H}_8\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_7\text{O}_4\text{S}\text{H} + \text{H}_2\text{O} ]
Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. [ \text{C}_7\text{H}_7\text{O}_4\text{S}\text{H} + \text{KOH} \rightarrow \text{C}_7\text{H}_7\text{KO}_4\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor to ensure consistent sulfonation of 2-methylphenol.
Neutralization and Crystallization: The sulfonic acid is neutralized with potassium hydroxide, and the product is crystallized out of the solution.
Purification: The crystallized product is purified through recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-methyl-1-phenol-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced sulfonate derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Potassium 2-methyl-1-phenol-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and used in the formulation of certain pharmaceuticals.
Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium 2-methyl-1-phenol-4-sulfonate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 4-hydroxybenzenesulfonate: Lacks the methyl group, making it less hydrophobic.
Potassium 2-hydroxy-3-methylbenzenesulfonate: Similar structure but with different substitution patterns.
Potassium 4-methylbenzenesulfonate: Lacks the hydroxyl group, affecting its reactivity.
Uniqueness
Potassium 2-methyl-1-phenol-4-sulfonate is unique due to the presence of both the hydroxyl and methyl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
6291-03-8 |
|---|---|
Formule moléculaire |
C7H7KO4S |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
potassium;4-hydroxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.K/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
POWKHRJJRAVEJD-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


